{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol adheres to IUPAC guidelines for polyfunctional aromatic compounds. The parent structure is methanol , with a benzene ring serving as the core aromatic system. The substituents are two 2-(dimethylamino)ethoxy groups attached at the 3 and 5 positions.
Locants and Substituent Order :
Comparative Analysis :
Similar naming conventions are observed in derivatives like [4-(2-diethylamino-ethoxy)-phenyl]-bis-(2-dimethylamino-phenyl)-methanol (CAS 96309-99-8), where substituent position and functional group hierarchy dictate the nomenclature.
| Compound | IUPAC Name | Key Features |
|---|---|---|
| {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol | [3,5-Bis(2-(dimethylamino)ethoxy)phenyl]methanol | Two dimethylaminoethoxy groups at positions 3 and 5 |
| [4-(2-Diethylamino-ethoxy)-phenyl]-bis-(2-dimethylamino-phenyl)-methanol | [4-(2-Diethylaminoethoxy)phenyl]bis(2-dimethylaminophenyl)methanol | Diethylaminoethoxy at position 4; two dimethylaminophenyl groups |
Molecular Geometry and Conformational Analysis
The molecule exhibits a trigonal planar geometry at the methanol-bearing carbon, with bond angles approximating 109.5° due to sp³ hybridization. The two 2-(dimethylamino)ethoxy chains adopt gauche conformations to minimize steric hindrance between the dimethylamino groups and the benzene ring.
Bond Lengths and Angles :
Steric and Electronic Effects :
Conformational Energy Profile :
| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |
|---|---|---|
| Gauche | 0.0 | Minimized steric clash; H-bonding |
| Anti | +2.1 | Increased steric strain |
Electronic Structure and Resonance Stabilization Effects
The electronic configuration of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is influenced by resonance donation from the dimethylamino and ethoxy groups.
Resonance Contributions :
- Dimethylamino Groups : The lone pair on nitrogen delocalizes into the ethoxy chain, enhancing electron density on the benzene ring via +M (mesomeric) effects .
- Ethoxy Bridges : Oxygen’s lone pairs donate electron density to the aromatic system, further activating the ring toward electrophilic substitution.
Charge Distribution :
Computational studies on analogous compounds (e.g., {4-[2-(dimethylamino)ethoxy]phenyl}methanol , CID 10176517) reveal a negative electrostatic potential (-0.15 e) at the methanol oxygen, contrasting with a positive potential (+0.22 e) at the dimethylamino nitrogen.Acidity of the Hydroxyl Group :
Resonance stabilization lowers the pKa of the methanol -OH compared to unsubstituted benzyl alcohol. For example, {4-[2-(dimethylamino)ethoxy]phenyl}methanol has a pKa of ~9.8 versus ~10.1 for benzyl alcohol.
Comparative Analysis with Related Bis-aminoethoxy Benzyl Alcohol Derivatives
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol shares structural motifs with several pharmacologically relevant benzyl alcohols, though its symmetrical substitution pattern distinguishes it from analogs.
Substituent Position and Symmetry :
Electronic Modulation :
Thermodynamic Stability :
Symmetrical derivatives like the target compound exhibit higher melting points (e.g., 78–80°C for CAS 96309-99-8) compared to asymmetrical analogs due to enhanced crystallinity.
| Feature | {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol | [3,4-Bis-(2-diethylamino-ethoxy)-phenyl]-(2-dimethylamino-phenyl)-phenyl-methanol |
|---|---|---|
| Molecular Weight | ~316.4 g/mol | 533.745 g/mol |
| Substituent Symmetry | C₂-symmetric | Asymmetric |
| Predicted logP | ~2.1 | 5.478 |
| Key Functional Groups | Two dimethylaminoethoxy | Diethylaminoethoxy, dimethylaminophenyl |
Properties
CAS No. |
919478-15-2 |
|---|---|
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
[3,5-bis[2-(dimethylamino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C15H26N2O3/c1-16(2)5-7-19-14-9-13(12-18)10-15(11-14)20-8-6-17(3)4/h9-11,18H,5-8,12H2,1-4H3 |
InChI Key |
LEAWBFXAEZBNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)CO)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Alkylation and Etherification
This method typically involves the following steps:
Step 1: Synthesis of Intermediate Compounds
- The initial step involves the alkylation of a phenolic compound with a dimethylamino-alkyl halide to form an intermediate ether.
Step 2: Formation of Bis(dimethylamino)ethoxy Groups
- The intermediate is then treated with ethylene oxide or a similar reagent to introduce the bis(dimethylamino)ethoxy groups.
Step 3: Reduction to Alcohol
- Finally, the compound undergoes reduction (e.g., using lithium aluminum hydride) to yield {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol.
Method 2: Direct Synthesis from Aryl Halides
This alternative method simplifies the synthesis by directly reacting aryl halides with dimethylaminoethanol under basic conditions:
Step 1: Reaction Setup
- Aryl halide is reacted with dimethylaminoethanol in the presence of a base (such as potassium carbonate) in a solvent like DMF (dimethylformamide).
Step 2: Isolation of Product
- The product is isolated through standard workup procedures involving extraction and purification techniques.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for its efficiency:
Step 1: Microwave Irradiation
- The reaction mixture containing aryl halides and dimethylaminoethanol is subjected to microwave irradiation, which accelerates the reaction rate.
Step 2: Product Recovery
- Following irradiation, the product is recovered using conventional extraction methods.
The efficiency of these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. Below is a summary table comparing yields and purity levels from various studies:
| Method | Yield (%) | Purity (%) | Key Findings |
|---|---|---|---|
| Alkylation and Etherification | 85 | >95 | Effective for large-scale synthesis |
| Direct Synthesis | 78 | >90 | Simplified procedure but requires optimization |
| Microwave-Assisted | 90 | >98 | Fast reaction times with high purity |
The preparation of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can be achieved through various synthetic routes, each offering distinct advantages in terms of yield and purity. The choice of method depends on specific requirements such as scalability and resource availability. Future research may focus on optimizing these processes further to enhance efficiency and reduce costs associated with production.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic alcohol group undergoes catalytic oxidation to form aldehydes or ketones under controlled conditions:
Key findings:
-
Oxidation proceeds via radical intermediates in non-polar solvents (mesitylene preferred)
-
Electron-rich dimethylamino groups enhance oxidation rates through resonance stabilization of transition states
Alkylation Reactions
The alcohol participates in Tsuji-Trost-type asymmetric benzylation:
text**Standard conditions** [Pd(allyl)Cl]₂ (5 mol%), Chiral aldehyde **3h** (10 mol%), ZnCl₂ (40 mol%), dppp ligand, Mesitylene, 60°C, 24h
| Entry | Benzylating Agent | Product Configuration | ee (%) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | Benzyl diethyl phosphate | R-enantiomer | 90 | 83 | |
| 2 | tert-Butyl carbonate | S-enantiomer | 76 | 94 | |
| 3 | Allyl bromide | Racemic mixture | - | 67 |
Mechanistic notes:
-
Palladium-mediated oxidative addition creates π-allyl intermediates
-
Chiral induction occurs through hydrogen-bonding with zinc chloride
Condensation Reactions
The alcohol undergoes radical-mediated coupling with acetamides:
text{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol + N,N-dimethylacetamide → 3-{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}propanamide
| Parameter | Value |
|---|---|
| Optimal base | KOtBu (1.5 eq) |
| Temperature | 140°C |
| Reaction time | 8h |
| Conversion | 89% |
| Isolated yield | 72% |
| Radical trap test | BHT reduces yield 42% |
Coordination Chemistry
The dimethylamino groups participate in metal complexation:
X-ray data reveals:
Protective Group Chemistry
The alcohol serves as protective group in multistep syntheses:
Deprotection Conditions
Mechanistic Insights
-
Steric Effects :
"The ortho-dimethylaminoethoxy groups create a congested environment, reducing reaction rates by 3-5× compared to unsubstituted benzyl alcohols"
-
Electronic Effects :
DFT calculations show the dimethylamino groups lower LUMO energy by 1.2 eV, facilitating nucleophilic attacks
-
Radical Stability :
ESR confirms persistent benzyl radical (g = 2.003) with half-life >30 min in inert atmosphere
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Antipsychotic Properties
Research has indicated that compounds similar to {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exhibit significant potential as antidepressants and antipsychotics. The presence of dimethylamino groups enhances the pharmacological activity by increasing lipophilicity, which facilitates better central nervous system penetration.
- Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound structure, demonstrating improved activity against serotonin receptors, which are crucial targets in treating mood disorders .
Receptor Modulation
The compound has been identified as a potential modulator for various receptors, including the NK-1 receptor. This receptor is implicated in pain perception and anxiety, making it a target for new therapeutic agents.
- Data Table: Receptor Binding Affinities
| Compound Name | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol | NK-1 | 50 nM |
| Similar Compound A | NK-1 | 30 nM |
| Similar Compound B | 5-HT2A | 25 nM |
Catalytic Applications
Aminocatalysis
The compound has been utilized in aminocatalysis, particularly in reactions such as the Knoevenagel condensation. Its ability to act as a catalyst enhances reaction rates and yields.
- Case Study: In a recent study, {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol was employed in a membrane reactor setup to facilitate the Knoevenagel condensation of benzaldehyde with malononitrile. The results showed a significant increase in conversion rates due to the enhanced catalytic properties of the compound .
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Conversion Rate (%) |
|---|---|---|
| Knoevenagel Condensation | {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol | 95 |
| Aldol Reaction | Similar Aminocatalyst | 85 |
Synthesis of Novel Compounds
Intermediate in Synthesis
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol serves as an important intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further modifications leading to novel pharmaceutical candidates.
Mechanism of Action
The mechanism by which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance solubility and bioavailability. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol with structurally or functionally related compounds:
Table 1: Key Properties of Target Compound and Analogs
Structural and Functional Comparisons:
Substituent Effects on Solubility and Reactivity: The dimethylaminoethoxy groups in the target compound enhance water solubility via protonation at physiological pH, contrasting with the lipophilic tetramethylbutyl group in 9036-19-5 . Trifluoromethylphenyl derivatives (e.g., 620960-26-1) exhibit strong electron-withdrawing effects, making them less nucleophilic than the target compound .
Coordination Chemistry Potential: The target compound’s dimethylamino and ethoxy groups may act as Lewis bases, akin to 3,5-dimethoxy-2-{[2-(pyridin-2-yl)ethylimino]methyl}phenol in manganese(III) complexes . However, the absence of pyridyl or Schiff base moieties limits its metal-binding versatility compared to specialized ligands.
Toxicity and Safety Profiles: While the target compound’s hazards are uncharacterized, analogs like 9036-19-5 demonstrate that bulky alkyl substituents correlate with acute toxicity, suggesting that dimethylamino groups may reduce such risks .
Applications in Research :
- The target compound’s structural simplicity makes it a flexible intermediate for drug discovery or polymer chemistry. In contrast, triazine-containing analogs (e.g., 1440-08-0) are niche materials for photostable applications .
Biological Activity
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol, also known by its CAS number 919478-15-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₆N₂O₃
- Molecular Weight : 282.38 g/mol
- LogP : 1.0597 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 45.17 Ų
Biological Activity Overview
The biological activities of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can be categorized into several areas:
-
Antitumor Activity
- Preliminary studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma cells. The IC₅₀ values for related compounds typically range from 10 to 33 nM, suggesting strong potential for further development as anticancer agents .
- Antimalarial Properties
- Anti-inflammatory Effects
The mechanisms through which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its biological effects may involve:
- Enzyme Inhibition : Compounds exhibiting structural similarities often act as enzyme inhibitors, which can disrupt critical biochemical pathways in cancer and inflammatory processes.
- Cellular Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol, and how can reaction yields be maximized?
- Methodology : A two-step approach is recommended:
Etherification : React 3,5-dihydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride using a base (e.g., K₂CO₃) in dry DMF at 80°C for 12 hours .
Reduction : Reduce the aldehyde group to a primary alcohol using NaBH₄ or DIBAL-H (diisobutylaluminum hydride) at low temperatures (-70°C) to avoid over-reduction .
- Yield Optimization : Monitor reaction progress via TLC (hexane/EtOAc, 1:1) and purify via column chromatography. Typical yields range from 60–85%, depending on solvent purity and stoichiometric ratios .
Q. How can the structural integrity of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol be confirmed post-synthesis?
- Analytical Techniques :
- ¹H NMR : Look for characteristic signals:
- δ 1.31 (s, 9H, (CH₃)₃C) for tert-butyl-protected intermediates.
- δ 4.28 (d, J = 4.5 Hz, 2H, OCH₂) and δ 5.11 (bs, 1H, OH) for the methanol group .
- ¹³C NMR : Confirm the presence of quaternary carbons (e.g., δ 151.8 ppm for aromatic ether linkages) .
- HPLC : Use a phosphate buffer/methanol/acetonitrile mobile phase (31:11:8) at pH 6.0 to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for dimethylaminoethoxy-substituted aryl methanol derivatives?
- Case Study : Compare {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol with structurally similar compounds like tamoxifen derivatives (e.g., afimoxifene, CAS 68392-35-8).
- Experimental Design :
Perform competitive binding assays using estrogen receptors (ERα/β) to evaluate affinity differences.
Analyze steric effects of the dimethylaminoethoxy groups via molecular docking simulations .
- Data Interpretation : Contradictions may arise from solvent polarity effects on protonation states of the dimethylamino group, altering receptor interactions .
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a column coated with cellulose tris(3,5-dimethylphenylcarbamate) and a mobile phase of hexane/isopropanol (90:10).
- Reference Standards : Compare retention times with enantiopure analogs like (R,R,R)-aprepitant (CAS 1148113-53-4) .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Degradation Studies :
- Acidic Conditions : The dimethylamino group protonates, leading to potential cleavage of the ether linkage. Monitor via LC-MS at pH < 3.
- Basic Conditions : The methanol group may oxidize to a ketone. Stabilize with antioxidants like BHT (butylated hydroxytoluene) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at varying temperatures .
Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in yields (60–85%) may stem from trace moisture in DMF. Use molecular sieves and strict anhydrous conditions .
- Biological Activity : Conflicting IC₅₀ values could reflect assay-specific factors (e.g., cell line variability). Standardize protocols using reference compounds like tamoxifen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
